Ethyl chrysanthemate
Overview
Description
Synthesis Analysis
The synthesis of ethyl chrysanthemate involves complex reactions, including pressure-induced polymerization and the use of ethylene as a monomeric unit. Studies have shown polymerization reactions under high pressure, leading to different polymer forms based on the pressure conditions applied. For instance, a high-density crystalline polymer of ethylene can be obtained at certain pressures, showcasing the intricate relationship between pressure and the resultant polymer structure (Chelazzi et al., 2005).
Molecular Structure Analysis
The molecular structure of ethyl chrysanthemate and related compounds has been extensively studied. Research on ethyl chloride, for instance, provides insights into the staggered conformation and symmetry within molecular structures, which can be analogous to understanding the structural aspects of ethyl chrysanthemate (Hirota et al., 1978).
Chemical Reactions and Properties
Ethyl chrysanthemate's chemical reactions and properties are pivotal for its applications. The transition-metal-catalyzed carbon-carbon bond-forming reactions of ethylene, for instance, highlight the reactivity and potential chemical transformations ethyl chrysanthemate might undergo, offering insights into its versatile chemical properties (Saini et al., 2013).
Physical Properties Analysis
Investigating the physical properties of compounds related to ethyl chrysanthemate, such as polyethylene, reveals significant attributes like crystalline structure and polymer density. Studies have detailed the crystalline phase transitions and the influence of molecular weight on the physical properties of these polymers, providing a basis for understanding the physical characteristics of ethyl chrysanthemate (Ueda et al., 1971).
Chemical Properties Analysis
The chemical properties of ethyl chrysanthemate are closely tied to its molecular structure and synthesis. Research on ethylene and its derivatives, including ethyl chrysanthemate, outlines the significance of molecular interactions, bond formations, and reaction mechanisms in determining the compound's chemical behavior and properties. The reactivity of ethylene in various catalytic and non-catalytic systems underscores the chemical versatility and applications of ethyl chrysanthemate (Yue et al., 2012).
Scientific Research Applications
Formation of Other Compounds : It is used in research for its ability to form methyl chrysanthemates and methyl 2-methoxydihydro-chrysanthemates (Harper & Reed, 1951).
Insect Attractant : Ethyl chrysanthemumate has been found effective as an attractant for the Coconut Rhinoceros Beetle and is used in pilot programs for its control (Maddison, Beroza & Mcgovern, 1973).
Enhancing Adsorption in Flotation Processes : Ethylene diamine phosphate (EDP) can significantly improve the flotation recovery of chrysocolla by enhancing the adsorption of S2 on its surface (Shen et al., 2018).
Control of Insects : Ethyl 4-methyloctanoate, a component of the male pheromone of Oryctes rhinoceros, is effective in capturing insects, aiding in the control of O. rhinoceros (Morin et al., 1996).
Synthesis of Novel Materials : Chrysanthemum-like mesoporous silica nanoparticles with large surface areas can be synthesized for controlled release of pyrene (Zhang et al., 2010).
Stereoisomeric Purity in Hydrolysis : The purified esterase from Arthrobacter globiformis SC-6-98-28 hydrolyzes ethyl chrysanthemate isomers stereoselectively to produce (+)-trans-acid with 100% stereoisomeric purity (Nishizawa, Gomi & Kishimoto, 1993).
Cloning and Overexpression in Microorganisms : The esterase gene of Arthrobacter globiformis has been cloned and overexpressed in Escherichia coli for the stereoselective production of (+)-trans-chrysanthemic acid (Nishizawa et al., 1995).
Synthesis of Analogues : A novel chain reaction induced by cathodic reduction has been developed to synthesize an analogue of ethyl chrysanthemate (Shono et al., 1981).
Separation of Isomers : Chiral packing materials using cellulose tris(4-methylbenzoate) can effectively separate chrysanthemate isomers by high-performance liquid chromatography (Yamamoto et al., 2006).
Safety And Hazards
Avoid contact with skin and clothing. Remove and wash contaminated clothing and gloves, including the inside, before re-use. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance. Wash thoroughly after handling6.
Future Directions
There are no specific future directions available for Ethyl chrysanthemate. However, it is mainly used for the key intermediates of insecticides such as permethrin, cypermethrin, phenylethrin, and propermethrin5, which suggests that its future directions may be closely related to the development and innovation of these insecticides.
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
Record name | Ethyl chrysanthemate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl chrysanthemate | |
CAS RN |
97-41-6 | |
Record name | Ethyl chrysanthemate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chrysanthemate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl chrysanthemate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl chrysanthemate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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